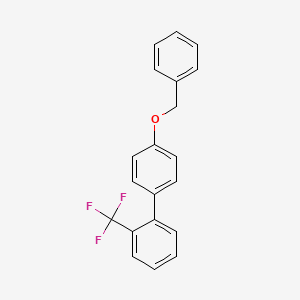

4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl

Description

Properties

IUPAC Name |

1-phenylmethoxy-4-[2-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3O/c21-20(22,23)19-9-5-4-8-18(19)16-10-12-17(13-11-16)24-14-15-6-2-1-3-7-15/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAJMBTXTTUNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716684 | |

| Record name | 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314988-09-4 | |

| Record name | 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel biphenyl compound, 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl. This document offers a detailed experimental protocol for its synthesis via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Furthermore, it presents a thorough characterization profile, including predicted spectroscopic data and physical properties, to aid researchers in its identification and utilization.

Introduction

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science due to their unique conformational properties and biological activities. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The benzyloxy group, on the other hand, can serve as a versatile handle for further functionalization or as a key pharmacophoric element. The strategic combination of these functionalities in this compound makes it a promising building block for the development of new therapeutic agents and advanced materials.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This versatile and widely used method allows for the formation of a C-C bond between an aryl halide and an arylboronic acid, catalyzed by a palladium complex.

Reaction Scheme:

Experimental Protocol

Materials:

-

1-Bromo-2-(trifluoromethyl)benzene

-

4-(Benzyloxy)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 1-bromo-2-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv.), 4-(benzyloxy)phenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Solvent and Base Addition: Under an inert atmosphere (argon or nitrogen), add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).

-

Reaction: The reaction mixture is stirred vigorously and heated to 85-95 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization

Predicted Physical and Spectroscopic Data

| Property | Predicted Value |

| Molecular Formula | C₂₀H₁₅F₃O |

| Molecular Weight | 328.33 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 85 - 95 °C |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc) |

Predicted NMR Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.50 - 7.30 | m | 9H | Aromatic protons |

| 7.25 - 7.15 | m | 4H | Aromatic protons |

| 5.10 | s | 2H | -O-CH₂-Ph |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 158.5 | C-O (benzyloxy) |

| 141.0 | Quaternary C (biphenyl) |

| 137.0 | Quaternary C (benzyl) |

| 134.0 - 120.0 | Aromatic CH and C-CF₃ (q, J ≈ 30 Hz) |

| 124.0 (q, J ≈ 272 Hz) | -CF₃ |

| 115.0 | Aromatic CH ortho to benzyloxy |

| 70.0 | -O-CH₂-Ph |

¹⁹F NMR (376 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| -62.5 | -CF₃ |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 328.11 | [M]⁺ (Molecular Ion) |

| 237.08 | [M - CH₂Ph]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion, base peak) |

Experimental Workflow and Logic Diagrams

To visually represent the synthesis and characterization process, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide outlines a robust and efficient synthetic route to this compound and provides a comprehensive set of predicted characterization data. The detailed experimental protocol and spectroscopic information will be invaluable to researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the preparation and utilization of this novel compound in various research and development endeavors. The provided workflows offer a clear visual representation of the key experimental stages.

Physical and chemical properties of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted properties and representative experimental protocols based on structurally similar molecules.

Chemical Identity and Physical Properties

This compound is a substituted biphenyl derivative containing a benzyloxy group and a trifluoromethyl group. These functional groups are expected to influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-(Benzyloxy)-4-(2-(trifluoromethyl)phenyl)benzene |

| CAS Number | 1314988-09-4[1] |

| Molecular Formula | C₂₀H₁₅F₃O[1] |

| Molecular Weight | 328.33 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3C(F)(F)F |

Table 2: Predicted and Experimental Physical Properties

| Property | Value | Notes |

| Melting Point | Data not available | - |

| Boiling Point | ~400.7 ± 45.0 °C | Predicted for a structurally similar compound, 4-(Benzyloxy)-2-fluoro-4'-(trifluoromethoxy)-1,1'-biphenyl.[2] |

| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with low solubility in water due to its largely nonpolar structure. |

| pKa | Data not available | The ether linkage is generally not ionizable under physiological conditions. |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two biphenyl rings and the benzyl group. The protons on the trifluoromethyl-substituted ring may exhibit coupling with the fluorine atoms. A characteristic singlet for the benzylic methylene protons (-CH₂-) would be expected around 5.0-5.2 ppm. Aromatic protons would appear in the range of 7.0-8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a larger number of signals corresponding to the 20 carbon atoms in the molecule. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to, due to C-F coupling. The benzylic carbon signal would be expected around 70 ppm.

2.2. Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum would likely show the molecular ion peak [M]⁺ at m/z 328. The fragmentation pattern is expected to involve the loss of the benzyl group (C₇H₇, m/z 91) as a prominent fragment, and potentially the loss of the trifluoromethyl group (CF₃, m/z 69).

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not published, the Suzuki-Miyaura cross-coupling reaction is the most probable and efficient method for its preparation.

3.1. Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid, which can be adapted for the synthesis of the target molecule.

dot

Materials:

-

2-Bromobenzotrifluoride

-

4-(Benzyloxy)phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate, Sodium carbonate)

-

Solvent system (e.g., Toluene, Ethanol, Water mixture)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-bromobenzotrifluoride (1.0 eq.), 4-(benzyloxy)phenylboronic acid (1.1 eq.), palladium catalyst (0.02-0.05 eq.), and base (2.0-3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

3.2. Purification and Analysis

-

Purification: Flash column chromatography on silica gel is a standard method for purifying biphenyl derivatives. A gradient of ethyl acetate in hexanes is typically effective.

-

Analysis: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, many biphenyl derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets.

Recent studies have shown that some biphenyl derivatives can act as inhibitors of the PD-1/PD-L1 interaction, which is a critical immune checkpoint in cancer therapy. These compounds can induce dimerization of PD-L1, leading to the inhibition of the downstream AKT-mTOR signaling pathway and promoting apoptosis in cancer cells.

dot

This diagram illustrates a potential mechanism of action for biphenyl derivatives as anticancer agents. By inhibiting PD-L1, they can disrupt the downstream signaling cascade that promotes cell survival, ultimately leading to apoptosis.

Conclusion

This compound is a compound with potential applications in medicinal chemistry and materials science. While experimental data on its specific properties are limited, this guide provides a foundation for researchers by summarizing its known identifiers, offering predictions for its physical and spectral characteristics, and detailing relevant experimental protocols for its synthesis and potential biological evaluation. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic and material applications.

References

Technical Guide: Spectroscopic and Analytical Protocols for 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for compounds structurally related to 4'-(benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl. Due to the absence of publicly available NMR data for the specific target compound, this document presents data from closely related analogues to offer insights into the expected spectral characteristics. Furthermore, it outlines comprehensive experimental protocols for acquiring and processing such data and includes a logical workflow for the synthesis and characterization of the title compound.

Predicted ¹H and ¹³C NMR Data

While specific experimental data for this compound is not available in the reviewed literature, the following tables summarize the ¹H and ¹³C NMR data for structurally similar biphenyl derivatives. This information can be used to predict the chemical shifts and coupling constants for the title compound.

Table 1: ¹H NMR Data of Related Biphenyl Compounds

| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |

| 4-(Trifluoromethyl)-1,1'-biphenyl | CDCl₃ | 400 | 7.74-7.69 (m, 4H), 7.62 (d, J = 7.5 Hz, 2H), 7.52-7.48 (m, 2H), 7.45-7.41 (m, 1H)[1] |

| 4-Methoxy-1,1'-biphenyl | CDCl₃ | 400 | 7.59-7.54 (m, 4H), 7.44 (t, J = 7.4 Hz, 2H), 7.33 (t, J = 7.4 Hz, 1H), 7.01 (d, J = 8.7 Hz, 2H), 3.87 (s, 3H)[1] |

| 4'-Methyl-4-(trifluoromethyl)-biphenyl | DMSO-d₆ | 400 | 7.87 (d, J = 8.3 Hz, 2H), 7.80 (d, J = 8.3 Hz, 2H), 7.64 (d, J = 8.1 Hz, 2H), 7.33 (d, J = 8.0 Hz, 2H), 2.36 (s, 3H)[2] |

| 4-(Benzyloxy)-1,1'-biphenyl | - | - | The synthesis of this compound has been reported, but specific NMR data was not provided in the cited abstract.[3] |

Table 2: ¹³C NMR Data of Related Biphenyl Compounds

| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |

| 4-(Trifluoromethyl)-1,1'-biphenyl | CDCl₃ | 100 | 144.8, 139.8, 129.3 (q, JC-F = 32.2 Hz), 129.0, 128.2, 127.4, 127.3, 125.7 (q, JC-F = 3.8 Hz), 124.3 (q, JC-F = 268.9 Hz)[1] |

| 4-Methoxy-1,1'-biphenyl | CDCl₃ | 100 | 159.2, 140.8, 133.8, 128.8, 128.2, 126.8, 126.7, 114.2, 55.4[1] |

| 1-Nitro-2-(trifluoromethyl)benzene | CDCl₃ | 100 | 148.4, 133.3, 132.7, 128.1 (q, J = 5.0 Hz), 125.1, 123.8 (q, J = 34.0 Hz), 122.1 (q, J = 272.0 Hz) |

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR data for this compound, based on standard laboratory practices.[1][4]

2.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

2.2. NMR Data Acquisition

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer at ambient temperature.[1]

-

¹H NMR Spectroscopy:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Use a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Use a spectral width of approximately 250 ppm, centered around 125 ppm.

-

Employ a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

-

2.3. Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum manually or automatically.

-

Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) is often used as an internal reference. For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm) is used.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling patterns (multiplicity), and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a plausible workflow for the synthesis and characterization of this compound, a common process in drug discovery and development.

Caption: A logical workflow for the synthesis and characterization of this compound.

References

Unraveling the Molecular Architecture: A Proposed Investigation of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed research plan to determine the crystal structure of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl, a novel biphenyl derivative with potential applications in medicinal chemistry and materials science. While a direct crystal structure for this specific compound is not yet publicly available, this document provides a comprehensive roadmap for its synthesis, characterization, and crystallographic analysis, drawing upon established methodologies for similar compounds.

The biphenyl scaffold is a privileged structure in drug discovery, and the introduction of a trifluoromethyl group and a benzyloxy moiety is anticipated to significantly influence its conformational properties, intermolecular interactions, and ultimately, its biological activity. Understanding the precise three-dimensional arrangement of this molecule is paramount for structure-activity relationship (SAR) studies and rational drug design.

Proposed Experimental Workflow

To elucidate the crystal structure of this compound, a multi-step experimental approach is proposed. This workflow, from synthesis to structural determination, is outlined below.

Spectroscopic Analysis of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl, a molecule of interest in medicinal chemistry and materials science. This document outlines the predicted infrared (IR) and mass spectrometry (MS) data, detailed experimental protocols for acquiring this data, and logical workflows for its analysis and interpretation.

Predicted Spectroscopic Data

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to be characterized by the vibrational modes of its biphenyl core, benzyloxy group, and trifluoromethyl substituent.[1] The key predicted absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (CH₂ of benzyl) |

| ~1600, ~1580, ~1490 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1250 | Strong | Aryl-O Stretch (Ether) |

| 1300-1100 | Strong | C-F Stretch (Trifluoromethyl group) |

| 1100-1000 | Strong | C-O Stretch (Ether) |

| 900-690 | Strong | Aromatic C-H Out-of-Plane Bending |

Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound is predicted to show a prominent molecular ion peak. The fragmentation pattern will likely be dominated by cleavages related to the benzyloxy group and the biphenyl linkage.

| m/z Value | Predicted Fragment Ion | Notes |

| 352 | [M]⁺ | Molecular Ion |

| 261 | [M - C₇H₇]⁺ | Loss of the benzyl group |

| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion), often a base peak in the spectra of benzyl ethers.[2][3] |

| 283 | [M - CF₃]⁺ | Loss of the trifluoromethyl group. |

| 183 | [C₁₃H₈F₃]⁺ | Fragment corresponding to the trifluoromethyl-biphenyl moiety after cleavage of the benzyloxy group. |

| 77 | [C₆H₅]⁺ | Phenyl cation, arising from further fragmentation.[4] |

Experimental Protocols

The following protocols outline the methodologies for acquiring high-quality IR and mass spectra for this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the compound to identify its functional groups.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.[5] An Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.[5]

Sample Preparation:

-

Ensure the sample is a dry, pure solid.

-

If using an ATR-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

-

Process the data by performing a background subtraction and converting the interferogram to a spectrum via Fourier transform.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound for structural elucidation.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an appropriate ionization source.[6] Electron Ionization (EI) is suitable for inducing fragmentation.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration suitable for the instrument's sensitivity (typically in the low µg/mL to ng/mL range).

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source. If using a GC-MS, the sample will be vaporized and separated on a GC column before entering the mass spectrometer.

-

Set the ionization energy to 70 eV.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-500).

-

The mass analyzer will separate the resulting ions based on their m/z ratio.

Visualizations

The following diagrams illustrate the experimental workflow and a key analytical pathway.

Caption: A flowchart of the experimental workflow for spectroscopic analysis.

Caption: A diagram of the predicted mass spectral fragmentation pathway.

References

An In-depth Technical Guide to 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl, a fluorinated biphenyl derivative with potential applications in medicinal chemistry and materials science. While the specific discovery and historical timeline of this compound are not extensively documented in scientific literature, this paper outlines the fundamental synthetic strategies that enable its creation, drawing from established methodologies for biphenyl synthesis. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to serve as a valuable resource for researchers. The guide also explores the potential biological activities and applications of this compound based on the known properties of structurally related molecules.

Introduction: The Significance of Fluorinated Biphenyls

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science due to their rigid, planar nature which allows for predictable spatial orientation of substituents.[1][2] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The benzyloxy group, on the other hand, is a common pharmacophore that can influence receptor interactions and solubility.[4] The combination of these moieties in this compound suggests a compound with potentially valuable pharmacological and physicochemical properties.

Plausible Synthetic Pathways and History of Methodologies

The Ullmann reaction , first reported by Fritz Ullmann in 1901, represents one of the earliest methods for forming aryl-aryl bonds through a copper-catalyzed coupling of two aryl halides.[5] While historically significant, this reaction often requires harsh conditions and stoichiometric amounts of copper.[6][7]

A more versatile and widely used method is the Suzuki-Miyaura cross-coupling reaction , developed in the late 1970s by Akira Suzuki and his colleagues. This palladium-catalyzed reaction between an aryl halide and an arylboronic acid offers milder reaction conditions, higher yields, and greater functional group tolerance, making it a cornerstone of modern organic synthesis.[8][9]

The synthesis of this compound would logically follow a two-step sequence: first, the creation of a hydroxylated trifluoromethyl biphenyl intermediate, followed by a benzylation reaction.

Logical Synthesis Workflow

Caption: A logical workflow for the synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are representative methods for the synthesis of this compound, based on established literature procedures for analogous compounds.

Synthesis of 4'-Hydroxy-2-(trifluoromethyl)-1,1'-biphenyl via Suzuki-Miyaura Coupling

This procedure outlines the palladium-catalyzed cross-coupling of 1-bromo-2-(trifluoromethyl)benzene with 4-hydroxyphenylboronic acid.

Materials:

-

1-bromo-2-(trifluoromethyl)benzene

-

4-hydroxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a round-bottom flask, add 1-bromo-2-(trifluoromethyl)benzene (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4'-hydroxy-2-(trifluoromethyl)-1,1'-biphenyl.

Synthesis of this compound via Williamson Ether Synthesis

This procedure describes the benzylation of the hydroxylated biphenyl intermediate.

Materials:

-

4'-Hydroxy-2-(trifluoromethyl)-1,1'-biphenyl

-

Benzyl bromide

-

Potassium carbonate (K2CO3) or Sodium hydride (NaH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve 4'-hydroxy-2-(trifluoromethyl)-1,1'-biphenyl (1.0 eq) in acetone or DMF in a round-bottom flask.

-

Add potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, use with caution in an inert atmosphere) to the solution and stir for 15-30 minutes at room temperature.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or gentle heat (50-60 °C) for 4-12 hours, monitoring by TLC.

-

After completion, quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Quantitative Data and Characterization

The following tables summarize expected quantitative data for the synthesis and characterization of the target compound and its intermediate. These values are illustrative and may vary based on specific reaction conditions and purification methods.

Table 1: Reaction Parameters and Yields

| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Suzuki-Miyaura Coupling | Pd(OAc)₂, PPh₃, K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 12-24 | 70-90 |

| 2 | Williamson Ether Synthesis | Benzyl bromide, K₂CO₃ | Acetone | 25-60 | 4-12 | 80-95 |

Table 2: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected ¹H NMR Signals (δ, ppm) | Expected ¹⁹F NMR Signal (δ, ppm) |

| 4'-Hydroxy-2-(trifluoromethyl)-1,1'-biphenyl | C₁₃H₉F₃O | 254.21 | White to off-white solid | Aromatic protons, hydroxyl proton | Singlet around -60 to -65 |

| This compound | C₂₀H₁₅F₃O | 340.33 | White solid | Aromatic protons, benzylic protons (singlet ~5.1 ppm) | Singlet around -60 to -65 |

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is scarce, the structural motifs suggest potential interactions with various biological targets.

-

Anti-inflammatory and Analgesic Properties: Many biphenyl derivatives exhibit anti-inflammatory and analgesic activities. The trifluoromethyl group can enhance the potency of such compounds.[1]

-

Anticancer Activity: The biphenyl scaffold is present in numerous anticancer agents. The lipophilicity conferred by the trifluoromethyl group could improve cell membrane permeability and target engagement.[1][3]

-

Ion Channel Modulation: Benzyloxyphenyl moieties have been identified as pharmacophores that can promote the slow inactivation of sodium channels, a mechanism relevant for treating epilepsy and neuropathic pain.[4]

Illustrative Signaling Pathway Involvement

The following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target for biphenyl-based inhibitors.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Applications in Materials Science

Fluorinated biphenyls are also valuable in materials science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs). The trifluoromethyl group can influence the electronic properties and thermal stability of these materials. The rigid biphenyl core provides a stable platform for constructing advanced organic materials.[10]

Conclusion

This compound represents a synthetically accessible molecule with significant potential in both medicinal chemistry and materials science. While its specific history is not well-documented, the robust and versatile synthetic methodologies of Suzuki-Miyaura coupling and Williamson ether synthesis provide a clear path to its creation. The combination of the trifluoromethyl and benzyloxy moieties on a biphenyl scaffold suggests a range of potential biological activities that warrant further investigation. This guide provides a foundational resource for researchers interested in exploring the synthesis and applications of this and related fluorinated biphenyl compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. researchgate.net [researchgate.net]

- 9. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl, a molecule of interest in synthetic and medicinal chemistry. This document details its chemical identity, a proposed synthetic pathway via Suzuki-Miyaura cross-coupling, and its physicochemical properties. While specific biological activity data for this compound is not extensively available in the public domain, this guide discusses the known biological relevance of the broader class of trifluoromethylated biphenyl ethers, providing a context for its potential applications in drug discovery and development.

Chemical Identity and Properties

IUPAC Name: this compound

CAS Number: 1314988-09-4

The structural and physical properties of this compound are summarized in the table below. These properties are critical for its handling, formulation, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₂₀H₁₅F₃O |

| Molecular Weight | 328.33 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol (predicted). |

| Melting Point | Not reported |

| Boiling Point | Not reported |

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile and widely used method allows for the efficient formation of a carbon-carbon bond between an aryl halide and an arylboronic acid.[1]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The logical workflow for the synthesis is depicted below. The key transformation involves the coupling of 1-bromo-2-(trifluoromethyl)benzene with 4-(benzyloxy)phenylboronic acid.

References

Potential Mechanisms of Action for 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential mechanisms of action for the novel compound, 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds to propose plausible biological activities and signaling pathways. By examining the established roles of the biphenyl scaffold, the trifluoromethyl group, and the benzyloxy moiety in medicinal chemistry, we provide a foundational hypothesis for future experimental investigation. This guide is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this and similar chemical entities.

Introduction

The biphenyl scaffold is a recognized "privileged structure" in drug discovery, known to be a core component of numerous biologically active compounds.[1] These derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral activities.[2][3] The therapeutic potential of biphenyls is often enhanced through strategic chemical modifications.

The subject of this guide, this compound, incorporates two key functional groups known to modulate the biological activity of parent compounds: a trifluoromethyl (-CF3) group and a benzyloxy group. The -CF3 group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[4] The benzyloxy moiety has been identified as a pharmacophore in several classes of bioactive molecules, including ion channel modulators and enzyme inhibitors.[5][6]

This document will dissect the potential contributions of each structural component to the overall pharmacological profile of this compound, propose potential mechanisms of action, and outline hypothetical experimental workflows for their validation.

Analysis of Structural Moieties and Predicted Bioactivities

The Biphenyl Scaffold

The biphenyl core provides a versatile and conformationally flexible platform that can interact with a variety of biological targets. Its ability to adopt different torsional angles between the two phenyl rings allows for optimal binding to diverse protein pockets.

The Trifluoromethyl Group

The introduction of a trifluoromethyl group at the 2-position of the biphenyl ring is predicted to have several significant effects:

-

Enhanced Potency: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the biphenyl system, potentially leading to stronger interactions with biological targets.[4]

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can prolong the compound's half-life in vivo.[4]

-

Improved Lipophilicity: The -CF3 group increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[4]

The Benzyloxy Group

The 4'-benzyloxy substituent is also expected to confer specific pharmacological properties:

-

Ion Channel Modulation: A benzyloxyphenyl unit has been identified as a key pharmacophore for promoting the slow inactivation of voltage-gated sodium channels, suggesting potential applications in neurological disorders such as epilepsy.[5]

-

Enzyme Inhibition: The benzyloxy pharmacophore has been successfully incorporated into inhibitors of monoamine oxidase (MAO), indicating a potential role in the treatment of neurodegenerative and psychiatric disorders.[6]

-

Receptor Agonism/Antagonism: Structurally related compounds featuring a benzyloxy group have been shown to act as allosteric modulators of G-protein coupled receptors (GPCRs), such as the glucagon-like peptide-1 receptor (GLP-1R).[7]

Proposed Mechanisms of Action

Based on the analysis of its structural components and the activities of related compounds, we propose the following potential mechanisms of action for this compound:

-

Anticancer Activity: The combination of the biphenyl scaffold and the trifluoromethyl group, both common in oncology drug candidates, suggests a potential for cytotoxic or cytostatic effects on cancer cells.[1][4]

-

Modulation of Voltage-Gated Sodium Channels: The presence of the benzyloxy group points towards a possible interaction with sodium channels, leading to modulation of neuronal excitability.[5]

-

G-Protein Coupled Receptor (GPCR) Modulation: The compound may act as an agonist, antagonist, or allosteric modulator of various GPCRs, including but not limited to S1P1 or dopamine receptors, based on the activities of similar trifluoromethyl biphenyl structures.[8][9]

-

Enzyme Inhibition: The molecule could potentially inhibit enzymes such as monoamine oxidase, given the known activity of benzyloxy-containing compounds.[6]

Quantitative Data from Structurally Related Compounds

To provide a preliminary indication of potential potency, the following table summarizes the reported activities of structurally analogous compounds.

| Compound Class/Name | Target/Activity | Reported Potency (IC50/EC50) | Reference |

| Biphenylaminoquinoline derivatives with benzyloxy substituents | Anticancer (various cell lines) | Low micromolar range | [1] |

| 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide | S1P1 Receptor Agonist | 0.035 µM | [8] |

| Benzyloxy ortho/para-substituted chalcones | hMAO-B Inhibition | 0.067 µM (most potent) | [6] |

| 4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (BETP) | Positive Allosteric Modulator of GLP-1R | Not specified | [7] |

| 2-(fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl | Positive Allosteric Modulator of Dopamine D1 Receptor | Not specified | [9] |

Proposed Experimental Protocols

To investigate the hypothesized mechanisms of action, the following experimental workflows are proposed:

In Vitro Anticancer Screening

A tiered approach to assess potential anticancer activity would involve:

-

Cell Viability Assays: Initial screening against a panel of cancer cell lines (e.g., NCI-60) using assays such as MTT or CellTiter-Glo to determine IC50 values.

-

Mechanism of Cell Death Assays: For active compounds, further investigation into the mode of action through apoptosis assays (e.g., Annexin V/PI staining, caspase activation) and cell cycle analysis (e.g., flow cytometry).

-

Target Deconvolution: Employing techniques such as chemical proteomics or thermal shift assays to identify the specific molecular target(s) responsible for the anticancer effects.

Electrophysiological Assessment of Ion Channel Modulation

To test for effects on voltage-gated sodium channels:

-

Patch-Clamp Electrophysiology: Utilize whole-cell patch-clamp recordings in cell lines expressing specific sodium channel subtypes (e.g., Nav1.1-1.8) to measure effects on channel gating, including activation, inactivation, and recovery from inactivation.

-

High-Throughput Screening (HTS): Employ automated patch-clamp systems or fluorescence-based membrane potential assays for initial screening and dose-response studies.

GPCR Activity Profiling

To explore potential interactions with GPCRs:

-

Receptor Binding Assays: Conduct competitive radioligand binding assays using membranes from cells overexpressing a panel of GPCRs to determine binding affinity (Ki).

-

Functional Assays: Utilize cell-based functional assays to assess agonist or antagonist activity. Examples include cAMP measurement for Gs/Gi-coupled receptors, calcium mobilization assays for Gq-coupled receptors, and β-arrestin recruitment assays.

Visualizations of Proposed Pathways and Workflows

Proposed Signaling Pathway for Anticancer Activity

Caption: Proposed anticancer signaling pathway for the target compound.

Experimental Workflow for Ion Channel Modulation

Caption: Experimental workflow to assess sodium channel modulation.

Logical Relationship for GPCR Activity Screening

Caption: Logical workflow for determining GPCR activity.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, a comprehensive analysis of its structural components and comparison with related molecules allows for the formulation of several compelling hypotheses regarding its potential mechanisms of action. The presence of the biphenyl scaffold, a trifluoromethyl group, and a benzyloxy moiety suggests that this compound may exhibit anticancer properties, modulate ion channel function, interact with GPCRs, or inhibit key enzymes. The proposed experimental workflows provide a clear path for the systematic investigation of these potential activities. This technical guide serves as a starting point for researchers to unlock the therapeutic potential of this and similar novel chemical entities.

References

- 1. Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijsdr.org [ijsdr.org]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Demonstration of the innate electrophilicity of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (BETP), a small-molecule positive allosteric modulator of the glucagon-like peptide-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on trifluoromethyl-substituted biphenyls

An In-depth Guide to Trifluoromethyl-Substituted Biphenyls for Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing the biological and physicochemical properties of drug candidates.[1] The biphenyl moiety is a prevalent structural motif in a multitude of biologically active compounds, recognized for its role in pharmaceuticals, agrochemicals, and materials science.[2][3] When this versatile scaffold is functionalized with a trifluoromethyl (-CF3) group, the resulting molecule often exhibits dramatically improved therapeutic potential. The incorporation of the -CF3 group is a key strategy in drug design, valued for its ability to enhance metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profiles.[4][5][6]

The unique electronic properties of the trifluoromethyl group, particularly its high electronegativity, can significantly influence a drug's interaction with its biological target, often leading to increased potency.[4][5] Furthermore, the exceptional stability of the carbon-fluorine bond renders these compounds resistant to metabolic degradation, which can lead to a longer half-life in the body.[4] This technical guide provides a comprehensive literature review of trifluoromethyl-substituted biphenyls, focusing on their physicochemical properties, synthesis, and applications in drug development for researchers, scientists, and drug development professionals.

Physicochemical Properties of Trifluoromethyl-Substituted Biphenyls

The introduction of a trifluoromethyl group to a biphenyl scaffold imparts unique physicochemical characteristics that are highly advantageous in drug design. The -CF3 group is strongly electron-withdrawing and increases the lipophilicity of the molecule, which can improve its ability to penetrate cellular membranes and enhance absorption and distribution.[1][4] This modification can also augment the metabolic stability of a drug, as the carbon-fluorine bond is one of the strongest in organic chemistry, resisting enzymatic breakdown.[4] These properties are crucial in transforming a promising compound into a viable drug candidate.[1]

Below are tables summarizing the quantitative data for two representative trifluoromethyl-substituted biphenyls.

Table 1: Chemical Identifiers and Physicochemical Properties of 4-Cyano-4'-(trifluoromethyl)biphenyl

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile | [7] |

| CAS Number | 140483-60-9 | [7] |

| Molecular Formula | C₁₄H₈F₃N | [7] |

| Molecular Weight | 247.22 g/mol | [7] |

| Melting Point | 130 to 134 °C | [7] |

| Boiling Point | 324.5 ± 42.0 °C (Predicted) | [7] |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) |[7] |

Table 2: Spectroscopic Data for 4-Cyano-4'-(trifluoromethyl)biphenyl

| Spectrum | Data | Reference(s) |

|---|---|---|

| ¹H NMR (499.73 MHz) | δ 7.77, 7.75 (m, 4H), 7.7 (m, 4H) | [7] |

| ¹³C NMR (125.67 MHz) | δ 144.1 (C), 142.7 (C), 132.8 (CH), 130.7 (q, ²JC-F = 32.5 Hz, C), 127.9 (CH), 127.6 (CH), 126.1 (q, ³JC-F = 3.5 Hz, CH), 124 (q, ¹JC-F = 270 Hz, CF₃), 118.5 (CN), 112 (C) |[7] |

Table 3: Chemical Identifiers and Physicochemical Properties of 4,4'-Bis(trifluoromethyl)biphenyl

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]benzene | [8] |

| CAS Number | 581-80-6 | [8] |

| Molecular Formula | C₁₄H₈F₆ | [8] |

| Molecular Weight | 290.20 g/mol | [8] |

| XLogP3-AA | 5.5 |[8] |

Synthesis of Trifluoromethyl-Substituted Biphenyls

The most prevalent and efficient method for synthesizing trifluoromethyl-substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[3][9] This palladium-catalyzed reaction is highly valued for its tolerance of a wide range of functional groups and its high yields.[3][9][10] The reaction typically involves the coupling of a dihalogenated trifluoromethyl-benzene derivative with an arylboronic acid.[9] The choice of reactants and reaction conditions allows for site-selective synthesis, enabling the creation of diverse bi- and terphenyl structures.[9]

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

The following is a generalized protocol for the synthesis of fluorinated biphenyl compounds, based on established methodologies.[3][10][11] Optimization may be required for specific substrates.

Materials:

-

Aryl halide (e.g., 1-bromo-3,4-difluorobenzene)

-

Substituted arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., Potassium phosphate, K₃PO₄)

-

Solvent system (e.g., Water:Dioxane, 1:3 v/v ratio)

-

Pressure tube or reaction flask

-

Standard laboratory glassware and purification equipment (TLC plates, silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a pressure tube, combine the starting aryl halide (1.0 eq), the desired arylboronic acid (1.5 eq), potassium phosphate (K₃PO₄) as the base (1.5 eq), and the palladium catalyst, Pd(PPh₃)₄ (1.5 mol %).

-

Solvent Addition: Add the degassed water:dioxane (1:3 v/v) solvent mixture to the pressure tube.

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 105 °C for approximately 8.5 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to confirm the formation of the target compound.

-

Purification: Upon completion, cool the reaction mixture to room temperature. The desired pure compound is then extracted and purified using column chromatography with a silica gel stationary phase and an appropriate solvent system (e.g., n-hexane and ethyl acetate).[3][10]

-

Characterization: The final product is dried and characterized using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FTIR to confirm its structure and purity.[3]

Table 4: Representative Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Value | Reference(s) |

|---|---|---|

| Aryl Halide | 1-bromo-3,4-difluorobenzene | [11] |

| Catalyst | Pd(PPh₃)₄ | [11] |

| Catalyst Loading | 1.5 mol % | [11] |

| Base | K₃PO₄ | [11] |

| Solvent | Water:Dioxane (1:3 v/v) | [11] |

| Temperature | 105 °C | [11] |

| Reaction Time | 8.5 hours |[11] |

Biological Relevance and Applications in Drug Development

Biphenyl derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2] The inclusion of a trifluoromethyl group can significantly enhance these activities.[5] For instance, trifluoromethyl-containing compounds can bind more effectively to the key enzymes or receptors of a virus, blocking its replication.[5] In cancer research, these compounds can enhance targeting and inhibitory activity against tumor cells by binding more closely to key protein targets and disrupting signal transduction pathways.[5]

A notable example of the application of structurally related compounds is in the treatment of HIV-1. Fluorinated biphenyls are being investigated as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[7] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change that disrupts the enzyme's catalytic activity, thereby halting the conversion of viral RNA into DNA, a critical step in the viral life cycle.[7]

Conclusion

Trifluoromethyl-substituted biphenyls represent a class of compounds with immense value in medicinal chemistry and drug development. The unique physicochemical properties conferred by the -CF3 group—including enhanced lipophilicity, metabolic stability, and target binding affinity—make these molecules highly attractive scaffolds for creating potent and effective therapeutics.[1][4] The Suzuki-Miyaura coupling provides a robust and versatile synthetic route for their preparation, allowing for the generation of a diverse chemical library.[3][9] As research continues to uncover the full potential of these compounds, from antiviral to anticancer applications, trifluoromethyl-substituted biphenyls will undoubtedly remain a cornerstone of innovative drug design.[5]

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. jelsciences.com [jelsciences.com]

- 7. benchchem.com [benchchem.com]

- 8. 4,4'-Bis[trifluoromethyl]biphenyl | C14H8F6 | CID 625891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

Solubility Profile of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl. In the absence of specific quantitative experimental data in publicly available literature, this document focuses on predicting the compound's solubility based on its molecular structure, outlines detailed experimental protocols for its determination, and provides a visual workflow for these procedures.

Physicochemical Properties and Predicted Solubility

This compound is a complex organic molecule with distinct structural features that govern its solubility. The large, rigid biphenyl core and the benzyloxy group contribute to a significant non-polar character. Furthermore, the trifluoromethyl (-CF3) group, while highly electronegative, generally increases the lipophilicity of a molecule, enhancing its solubility in non-polar environments.[1][2] This is a crucial factor for applications in drug design, as it can improve membrane permeability.[1][2]

Based on the principle of "like dissolves like," it is predicted that this compound will exhibit poor solubility in polar solvents and good solubility in non-polar organic solvents.[3] Aromatic compounds, in general, tend to be insoluble in water but dissolve readily in organic solvents.[4] The biphenyl structure itself is known to be insoluble in water but soluble in solvents like benzene, toluene, and ether.[3][4][5]

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble | The large non-polar surface area of the biphenyl and benzyloxy groups dominates, preventing effective interaction with highly polar, hydrogen-bonding solvents.[3] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Sparingly to Moderately Soluble | May exhibit some solubility due to dipole-dipole interactions, but the overall non-polar character will likely limit high solubility. |

| Non-Polar | Hexane, Toluene, Dichloromethane (DCM), Chloroform, Diethyl Ether, Ethyl Acetate | Soluble | The non-polar nature of the solvent aligns well with the hydrophobic character of the compound, facilitating dissolution.[3][4][5][6] |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, a standard qualitative shake-flask method can be employed. This protocol provides a systematic approach to classifying the compound's solubility in various solvents.

Materials:

-

This compound (solute)

-

A range of analytical grade solvents (see Table 1)

-

Small test tubes or vials (e.g., 13x100 mm) with caps

-

Vortex mixer

-

Pipettes and/or spatulas

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the solute, for instance, 10 mg, and place it into a clean, dry test tube.

-

Solvent Addition: Add a measured volume of the chosen solvent, for example, 1 mL, to the test tube. This creates an initial concentration for assessment.

-

Agitation: Cap the test tube securely and agitate the mixture vigorously using a vortex mixer for 1-2 minutes to ensure thorough mixing and facilitate dissolution.

-

Equilibration: Allow the mixture to stand at a constant temperature (e.g., room temperature, 25°C) for a period to reach equilibrium. For qualitative assessment, 15-30 minutes is often sufficient. For more rigorous quantitative analysis, this period may need to be extended to several hours.

-

Visual Observation: Carefully observe the mixture against a contrasting background.

-

Soluble: The solid completely dissolves, and the resulting solution is clear and free of any visible particles.

-

Sparingly or Partially Soluble: A portion of the solid dissolves, but some undissolved particles remain. The solution may appear hazy or contain visible sediment.

-

Insoluble: The solid does not appear to dissolve, and the vast majority remains as a distinct solid phase.

-

-

Classification: Record the observations for each solvent tested. For a more defined classification, solubility can be categorized based on the amount of solvent required to dissolve the solute (e.g., soluble if <30 parts of solvent are required for 1 part of solute).

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizing the Experimental Workflow

The logical steps for determining the solubility of a novel compound can be visualized as a clear workflow. The following diagram, generated using Graphviz (DOT language), illustrates this process.

Caption: Experimental workflow for determining the qualitative solubility of a compound.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Biphenyl - Wikipedia [en.wikipedia.org]

- 5. Biphenyl (1,1-biphenyl) - DCCEEW [dcceew.gov.au]

- 6. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl and its precursors in Suzuki-Miyaura cross-coupling reactions. This class of compounds, featuring a trifluoromethyl group and a benzyloxy moiety, is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by these functional groups. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the benzyloxy group offers a handle for further functionalization or can act as a key pharmacophoric element.[1][2][3]

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4][5] Its mild reaction conditions and tolerance of a wide range of functional groups make it an invaluable tool in the synthesis of complex organic molecules.[6]

Synthesis of this compound via Suzuki Coupling

A primary application of Suzuki coupling in this context is the synthesis of this compound itself. This is typically achieved by the cross-coupling of an aryl halide with an arylboronic acid or ester. The two principal routes are:

-

Route A: Coupling of 1-halo-2-(trifluoromethyl)benzene with 4-(benzyloxy)phenylboronic acid.

-

Route B: Coupling of 4-halo-1-(benzyloxy)benzene with 2-(trifluoromethyl)phenylboronic acid.

The choice of route may depend on the commercial availability and reactivity of the starting materials. The electron-withdrawing nature of the trifluoromethyl group generally enhances the reactivity of the corresponding aryl halide in the oxidative addition step of the catalytic cycle.[7]

Quantitative Data Summary for Analogous Suzuki Coupling Reactions

The following tables summarize representative quantitative data for Suzuki-Miyaura couplings of structurally related aryl halides and boronic acids. This data can serve as a reference for estimating expected yields and optimizing reaction conditions for the synthesis of this compound.

Table 1: Suzuki Coupling of Trifluoromethyl-Substituted Aryl Halides with Phenylboronic Acids

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ | MeOH | 80 | 12 | 89 | [8] |

| 1-bromo-4-(trifluoromethyl)benzene | 4-methoxyphenylboronic acid | Pd(OAc)₂ (1.0) | - | KOH | H₂O | 90 | 1 | >99 | [9] |

| 1-bromo-2-(trifluoromethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 85 | [10] |

Table 2: Suzuki Coupling of Benzyloxy-Substituted Aryl Halides with Arylboronic Acids

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-bromo-1-(benzyloxy)benzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | [11] |

| 4-chloro-1-(benzyloxy)benzene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 16 | 88 | [11] |

| 1-bromo-4-(benzyloxy)benzene | 3-aminophenylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 12 | 85 | [12] |

Experimental Protocols

The following protocols are generalized procedures for the synthesis of this compound via Suzuki-Miyaura coupling. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be required to achieve the best results.

Protocol 1: Synthesis of this compound from 1-Bromo-2-(trifluoromethyl)benzene and 4-(Benzyloxy)phenylboronic Acid

Materials:

-

1-Bromo-2-(trifluoromethyl)benzene

-

4-(Benzyloxy)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene

-

Ethanol

-

Deionized water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv.), 4-(benzyloxy)phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[6][13]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.[6][14]

Mandatory Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Notes and Protocols: 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl as a Phosphine Ligand Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phosphine ligands are indispensable in transition metal catalysis, enabling a wide array of chemical transformations crucial for pharmaceutical and materials science.[1] The electronic and steric properties of these ligands can be finely tuned to control the reactivity and selectivity of metal catalysts.[1] Biphenyl-based phosphine ligands, often bulky, are known to enhance catalytic activity in various cross-coupling reactions.[2][3] The incorporation of a trifluoromethyl (CF₃) group can further modulate the ligand's electronic properties, often leading to improved catalytic performance.[4][5][6] This document outlines the application of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl as a precursor for the synthesis of a novel phosphine ligand and its subsequent use in catalysis. The benzyloxy group offers a handle for further functionalization or deprotection to the corresponding phenol, allowing for the generation of a library of ligands with diverse properties.

Synthesis of a Novel Phosphine Ligand

The synthesis of a phosphine ligand from this compound can be achieved through a directed ortho-metalation strategy followed by quenching with a phosphorus electrophile. This approach allows for the regioselective introduction of the phosphino group at the position ortho to the trifluoromethyl group, leveraging the directing ability of the trifluoromethyl group and the biphenyl scaffold.

Experimental Protocol: Synthesis of (4'-(Benzyloxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)diphenylphosphine

This protocol is based on general methods for the synthesis of biaryl phosphine ligands.[2][7]

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Chlorodiphenylphosphine (ClPPh₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-Butyllithium (1.1 equiv) dropwise to the solution. Stir the mixture at -78 °C for 2 hours.

-

Add chlorodiphenylphosphine (1.2 equiv) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired phosphine ligand.

-

The phosphine can be protected as a phosphine-borane complex by treatment with borane-tetrahydrofuran complex (BH₃·THF) to improve air stability.[7]

Logical Workflow for Ligand Synthesis

Caption: Synthetic workflow for the phosphine ligand.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The newly synthesized phosphine ligand is expected to be highly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bulky and electron-withdrawing nature of the ligand can promote both oxidative addition and reductive elimination steps in the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions using bulky phosphine ligands.[3]

Materials:

-

Aryl chloride (e.g., 4-chloroanisole) (1.0 equiv)

-

Arylboronic acid (e.g., phenylboronic acid) (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

(4'-(Benzyloxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)diphenylphosphine (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene

-

Water

Procedure:

-

In a reaction vial, combine the aryl chloride, arylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium phosphate.

-

Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

-

Add toluene and water (typically a 10:1 ratio).

-

Seal the vial and heat the reaction mixture at 100 °C for the specified time (e.g., 12-24 hours), with vigorous stirring.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura catalytic cycle.

Expected Performance Data

The following tables summarize the expected performance of the (4'-(Benzyloxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)diphenylphosphine ligand in the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid, based on data for structurally similar ligands.[3]

Table 1: Reaction Conditions and Yields

| Entry | Catalyst Loading (mol%) | Ligand Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1 | 2 | 80 | 24 | 75 |

| 2 | 1 | 2 | 100 | 12 | 92 |

| 3 | 0.5 | 1 | 100 | 18 | 88 |

| 4 | 2 | 4 | 100 | 8 | 95 |

Table 2: Substrate Scope and Yields

| Aryl Halide | Boronic Acid | Product | Yield (%) |

| 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 95 |

| 2-Chlorotoluene | 4-Acetylphenylboronic acid | 4'-(2-Methylphenyl)acetophenone | 91 |

| 4-Chlorobenzonitrile | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)benzonitrile | 89 |

| 1-Bromo-4-(trifluoromethyl)benzene | Naphthalene-2-boronic acid | 2-(4-(Trifluoromethyl)phenyl)naphthalene | 93 |

References

- 1. cfmot.de [cfmot.de]

- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]

4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl as a building block in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl is a versatile bifunctional building block in organic synthesis. Its structure incorporates a benzyloxy-protected phenol, which can be readily deprotected to reveal a reactive hydroxyl group, and a trifluoromethyl group, which can significantly influence the electronic properties, lipophilicity, and metabolic stability of a target molecule. This combination makes it a valuable precursor for the synthesis of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science.

The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The biphenyl scaffold is a common motif in many biologically active compounds and liquid crystals. The benzyloxy protecting group allows for selective reactions at other positions of the molecule before its removal to unmask the phenol for further functionalization.

Physicochemical Properties